molecular formula C25H25BrN2OS B5288275 2-[(E)-2-(4-methylanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide

2-[(E)-2-(4-methylanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide

Cat. No.: B5288275
M. Wt: 481.4 g/mol
InChI Key: NGAICEUFRLEABZ-UHFFFAOYSA-N
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Description

2-[(E)-2-(4-methylanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide is a complex organic compound with a unique structure that includes a thiazolium ring, phenyl groups, and a methylanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methylanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylaniline with an appropriate aldehyde to form the corresponding Schiff base. This intermediate is then reacted with a thiazolium salt under controlled conditions to yield the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, automated reaction vessels, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methylanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the thiazolium ring or the phenyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazolium moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(E)-2-(4-methylanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anti-cancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-[(E)-2-(4-methylanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolium derivatives and phenyl-substituted organic molecules. Examples are:

  • 2-[(E)-2-(4-methylanilino)prop-1-enyl]-3,4-diphenyl-1,3-thiazolium bromide
  • 2-[(E)-2-(4-methylanilino)prop-1-enyl]-3,4-diphenyl-1,3-thiazolium chloride

Uniqueness

What sets 2-[(E)-2-(4-methylanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide apart is its specific combination of functional groups and its unique structural features

Properties

IUPAC Name

2-[(E)-2-(4-methylanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS.BrH/c1-19-13-15-22(16-14-19)26-20(2)17-24-27(23-11-7-4-8-12-23)25(28,18-29-24)21-9-5-3-6-10-21;/h3-17,28H,18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAICEUFRLEABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=CC2=[N+](C(CS2)(C3=CC=CC=C3)O)C4=CC=CC=C4)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=C/C2=[N+](C(CS2)(C3=CC=CC=C3)O)C4=CC=CC=C4)/C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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